molecular formula C18H21BrO3 B5053905 5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene

5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene

Cat. No.: B5053905
M. Wt: 365.3 g/mol
InChI Key: UVKYIYLKKOCGBV-UHFFFAOYSA-N
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Description

5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is an organic compound with the molecular formula C18H21BrO3 It is characterized by the presence of a bromine atom, a methoxyphenoxy group, and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, column chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used.

    Reduction Reactions: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of biological pathways and mechanisms.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and transformations, making it valuable in various research and industrial contexts.

Properties

IUPAC Name

5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrO3/c1-13-10-15(19)11-14(2)18(13)22-9-5-8-21-17-7-4-6-16(12-17)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYIYLKKOCGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCOC2=CC=CC(=C2)OC)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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